molecular formula C12H15F2N3O B2960909 2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018163-84-2

2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No. B2960909
CAS RN: 1018163-84-2
M. Wt: 255.269
InChI Key: OIMJIEHCYBWYIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BDFM, and it is a pyrazolopyridine derivative that has shown promising results in various studies.

Mechanism of Action

BDFM exerts its effects by binding to the ATP-binding site of protein kinases, which prevents the transfer of phosphate groups to target proteins. This inhibition of protein kinase activity can lead to a range of physiological and biochemical effects, depending on the specific protein being targeted.
Biochemical and Physiological Effects:
BDFM has been shown to have a range of biochemical and physiological effects in various studies. For example, it has been shown to inhibit the growth of cancer cells by targeting specific protein kinases that are essential for cell division. It has also been shown to improve insulin sensitivity in animal models of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BDFM in laboratory experiments is its selectivity for specific protein kinases. This allows researchers to investigate the role of these proteins in various biological processes with a high degree of specificity. However, one limitation of using BDFM is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on BDFM. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and diabetes. Another area of research is the development of more selective and potent inhibitors of specific protein kinases, which could have significant implications for the treatment of various diseases. Additionally, further studies are needed to fully understand the physiological and biochemical effects of BDFM in various biological systems.

Synthesis Methods

The synthesis of BDFM involves a multi-step process that requires several chemical reactions. The first step involves the preparation of 3,4-dihydro-2H-pyrazolo[3,4-b]pyridin-5-one, which is then converted to 2-butyl-4-chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine. This intermediate is then reacted with difluoromethyl magnesium bromide to yield the final product, 2-butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one.

Scientific Research Applications

BDFM has been studied extensively for its potential applications in various fields of scientific research. One of the most significant areas of research is its use as a tool for investigating the role of specific proteins in biological systems. BDFM has been shown to selectively inhibit the activity of certain protein kinases, which are essential for many cellular processes.

properties

IUPAC Name

2-butyl-4-(difluoromethyl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N3O/c1-3-4-5-17-7(2)10-8(11(13)14)6-9(18)15-12(10)16-17/h6,11H,3-5H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMJIEHCYBWYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C2C(=CC(=O)NC2=N1)C(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-4-(difluoromethyl)-3-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

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